
1,1'-Bis(10-sulfanyldecyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of a bipyridinium core with two sulfanyldecyl chains attached to the nitrogen atoms
Preparation Methods
The synthesis of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 1-bromo-10-decane thiol in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds between the sulfanyldecyl chains.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original form.
Substitution: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The bipyridinium core can also participate in redox reactions, influencing the compound’s overall reactivity and behavior.
Comparison with Similar Compounds
Similar compounds to 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride include:
1,1’-Bis(10-mercaptodecyl)-4,4’-bipyridinium: Similar structure but with mercaptodecyl chains instead of sulfanyldecyl chains.
1,1’-Bis(10-sulfanyldecyl)-2,2’-bipyridin-1-ium dichloride: Similar structure but with a different bipyridinium core.
The uniqueness of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride lies in its specific combination of the bipyridinium core and sulfanyldecyl chains, which confer distinct chemical and physical properties.
Properties
CAS No. |
333971-32-7 |
|---|---|
Molecular Formula |
C30H50Cl2N2S2 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
10-[4-[1-(10-sulfanyldecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]decane-1-thiol;dichloride |
InChI |
InChI=1S/C30H48N2S2.2ClH/c33-27-15-11-7-3-1-5-9-13-21-31-23-17-29(18-24-31)30-19-25-32(26-20-30)22-14-10-6-2-4-8-12-16-28-34;;/h17-20,23-26H,1-16,21-22,27-28H2;2*1H |
InChI Key |
HZCNMBFGSLODIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCS)CCCCCCCCCCS.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
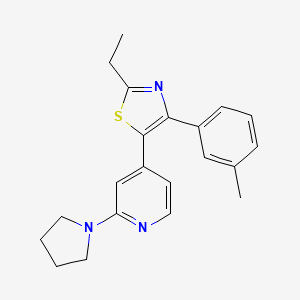
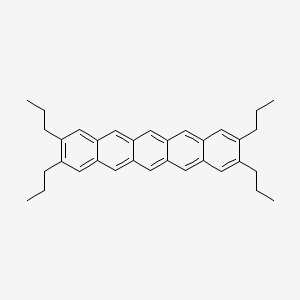
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
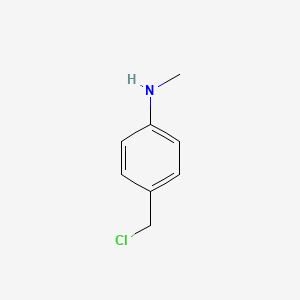
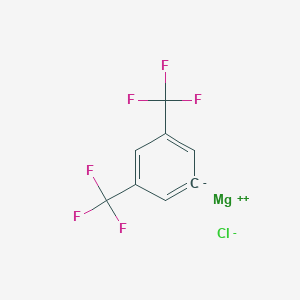
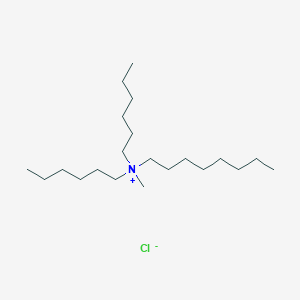
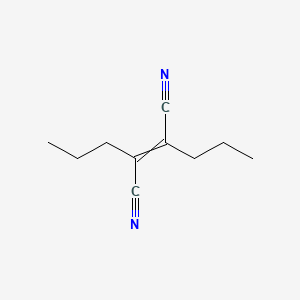
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
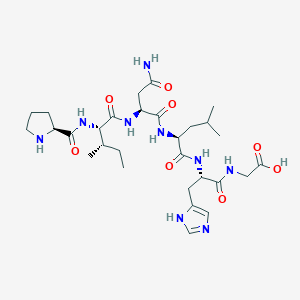
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
